N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

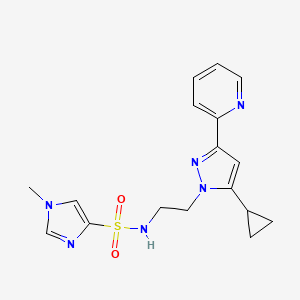

This compound features a pyrazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a cyclopropyl moiety. The ethyl linker connects the pyrazole to a 1-methylimidazole-4-sulfonamide group, which is characteristic of sulfonamide derivatives known for diverse biological activities, including enzyme inhibition. Structural elucidation of such compounds often employs crystallographic methods like SHELX software, widely used for small-molecule refinement .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(13-5-6-13)10-15(21-23)14-4-2-3-7-18-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSZFNOWKAOWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Cyclopropyl group : Enhances lipophilicity and biological interactions.

- Pyridine ring : Known for modulating various biological pathways.

- Pyrazole moiety : Associated with diverse pharmacological activities.

- Sulfonamide functional group : Contributes to the compound's biological activity.

The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in disease processes, such as kinases and phosphodiesterases.

- Modulation of Signaling Pathways : The presence of the pyridine and pyrazole rings allows for interaction with key signaling pathways, potentially impacting inflammatory responses and cell proliferation.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.

Biological Activity Overview

The compound has shown promise in several areas of biological activity:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Potential

Research indicates that derivatives of this compound can act as inhibitors of cancer cell proliferation. For instance, studies involving cell lines have shown that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anti-inflammatory Effects

In animal models, compounds similar to this compound have been evaluated for their ability to reduce inflammation markers such as TNF-alpha and IL-6. Dual inhibition mechanisms involving MAPK and PDE4 pathways have been highlighted as particularly promising.

Comparison with Similar Compounds

Key Structural Analogs

The closest analog is N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1798028-73-5, ). Below is a comparative analysis:

Substituent Effects and Implications

- Pyridin-2-yl vs.

Biological Activity :

- Sulfonamides with pyridine substituents are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to engage in π-π stacking and hydrogen bonding.

- CF₃-substituted analogs are often prioritized in drug discovery for their resistance to oxidative metabolism, though they may exhibit lower membrane permeability.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazole core. A common approach includes:

Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole ring. For example, K₂CO₃ in DMF is used as a base to facilitate nucleophilic substitution reactions (e.g., alkylation of pyrazole-thiol intermediates) .

Sulfonamide Coupling : Reacting the pyrazole-ethyl intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under inert conditions.

- Critical Conditions :

- Temperature control (room temperature for alkylation steps to prevent side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) .

- Yield Optimization : Use excess alkylating agents (1.1 mmol) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; pyridinyl protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂N₆O₂S: 411.15) and purity (>95% by area normalization) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 55.46%, H 5.38%, N 20.42%, S 7.79%) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this sulfonamide derivative?

- Methodological Answer :

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase-2) based on structural homology .

Q. Docking Workflow :

- Prepare the ligand (compound) and receptor (target protein) using tools like AutoDock Vina.

- Generate grid boxes around active sites (e.g., 20 ų) .

- Run 50–100 docking poses; rank by binding energy (ΔG ≤ -8 kcal/mol suggests strong binding) .

Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 1IZ9) to assess binding mode accuracy .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability assays) to identify absorption limitations .

- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites that may deactivate the compound .

- Dose-Response Refinement : Adjust in vivo dosing to match effective in vitro concentrations (e.g., from IC₅₀ values) .

Q. How do modifications to the pyrazole and imidazole rings affect the compound's pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance membrane permeability (logP reduction from 2.5 to 1.8) .

- Metabolic Stability : Replace methyl groups on the imidazole with bulkier substituents (e.g., cyclopropyl) to reduce CYP450-mediated oxidation .

- In Vitro Models : Use hepatic microsomes or hepatocyte assays to quantify metabolic half-life (t₁/₂ > 60 min suggests stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.